(Z)-9-Methyldec-2-enal
Description
Contextualizing (Z)-9-Methyldec-2-enal within Complex Natural Product Chemistry
This compound, with its eleven-carbon backbone, a methyl branch at the 9-position, and a cis-configured double bond between carbons 2 and 3, is a specific example of a long-chain α,β-unsaturated aldehyde. While direct isolation of this compound from natural sources is not extensively documented, numerous structurally related long-chain and α,β-unsaturated aldehydes have been identified in various organisms, particularly in the marine environment. conicet.gov.ar
For instance, a variety of long-chain and α,β-unsaturated aldehydes have been isolated from the culture of the marine fungus Cladosporium sp. conicet.gov.ar These compounds have demonstrated antibiotic activity, highlighting the role of such molecules as potent electrophiles that can interact with biological macromolecules like proteins. conicet.gov.ar The presence of these aldehydes in marine fungi and algae suggests their involvement in chemical defense mechanisms or other ecological interactions. conicet.gov.ar The structural features of this compound, specifically its long alkyl chain and reactive aldehyde group, place it within this family of bioactive natural products.
Significance of Methyl-Branched Alkenals in Bioactive Molecules and Environmental Processes
The presence of a methyl branch in an aldehyde, such as in this compound, can significantly influence its physical, chemical, and biological properties. Methyl branching can affect the molecule's conformation, lipophilicity, and metabolic stability. In the context of flavor and fragrance chemistry, methyl-branched aldehydes are highly sought after for their unique sensory profiles. For example, 12-methyltridecanal (B128148) is valued for its cooked meat and tallow-like aroma. nih.gov
The bioactivity of a molecule can also be profoundly impacted by methyl groups. While not directly studied for this compound, research on related compounds suggests that methyl branching can play a role in the interaction with biological targets. The position and stereochemistry of the methyl group can be critical for receptor binding or enzymatic conversion.
From an environmental perspective, long-chain aldehydes, including branched variants, are of interest as potential biomarkers. Long-chain aldehydes have been detected in various environmental samples, such as recent coral and sediment, where their distribution and structure can provide clues about their biological sources. scirp.org The atmospheric chemistry of unsaturated aldehydes is also an area of active research, as their reactions with atmospheric oxidants like ozone can contribute to the formation of secondary organic aerosols. conicet.gov.ar
Current Research Landscape and Emerging Directions for this compound Studies
The current research landscape for this compound itself is somewhat limited, with much of the available information pertaining to its (E)-isomer or to the broader class of α,β-unsaturated aldehydes. nih.gov However, significant advancements in synthetic methodologies for producing (Z)-alkenes offer promising avenues for the future study of this specific compound.
Recent breakthroughs in catalytic cross-metathesis provide highly selective routes to (Z)-alkenyl halides, which can be precursors to (Z)-aldehydes. nih.govorganic-chemistry.org These methods allow for the precise control of the double bond geometry, which is crucial for studying the structure-activity relationships of molecules like this compound.
Future research on this compound is likely to focus on several key areas:
Stereoselective Synthesis: Developing efficient and highly stereoselective synthetic routes to obtain pure this compound will be crucial for detailed biological and chemical studies.
Biological Activity Screening: Given the known antimicrobial properties of related α,β-unsaturated aldehydes, a thorough investigation of the biological activity of this compound against a range of microbial and cell-based targets is warranted. smolecule.com Its potential as a flavor and fragrance compound also merits further exploration. smolecule.com
Environmental Fate and Significance: Studies on the occurrence, transport, and degradation of this compound in various environmental compartments would contribute to a better understanding of the biogeochemical cycles of such branched, unsaturated aldehydes.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-9-methyldec-2-enal |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6- |
InChI Key |
ZMEDUVOXYVEJHF-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)CCCCC/C=C\C=O |
Canonical SMILES |
CC(C)CCCCCC=CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control for Z 9 Methyldec 2 Enal and Analogues
Stereoselective Construction of (Z)-Alkenyl Aldehyde Moieties
The synthesis of α,β-unsaturated aldehydes with a defined (Z)-geometry is a significant challenge in organic synthesis. Several modern synthetic strategies have been developed to address this, including olefin metathesis, directed aldol (B89426) condensations, and multicomponent reactions.
Olefin Metathesis Strategies for (Z)-Selectivity
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. uwindsor.canih.gov The development of well-defined ruthenium and molybdenum catalysts has enabled chemists to control the geometry of the resulting alkene. uwindsor.caorganic-chemistry.org For the synthesis of (Z)-alkenyl aldehydes, cross-metathesis (CM) is a particularly relevant strategy. nih.govnih.gov
In a typical cross-metathesis approach to a (Z)-alkenyl aldehyde, a terminal olefin containing the desired alkyl chain is reacted with a suitable α,β-unsaturated aldehyde or its protected equivalent in the presence of a (Z)-selective catalyst. Molybdenum-based catalysts are often effective in promoting high (Z)-selectivity. nih.gov The reaction proceeds through the formation of a metallacyclobutane intermediate, and the steric interactions within this intermediate dictate the stereochemical outcome. organic-chemistry.org
Key factors influencing the (Z)-selectivity include the nature of the catalyst, the choice of ligands, and the reaction conditions. For instance, molybdenum alkylidene complexes with specific monoaryloxide pyrrolide (MAP) ligands have demonstrated exceptional reactivity and selectivity in affording acyclic 1,2-disubstituted (Z)-alkenyl halides, which can be precursors to the desired aldehydes. nih.gov
Table 1: Examples of (Z)-Selective Olefin Metathesis Reactions
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Molybdenum Alkylidene | Terminal Alkene | (Z)-1,2-dichloroethene | (Z)-Alkenyl Chloride | 50-91 | 95:5 to >98:2 |
| Ruthenium-based Catalyst | Dienoate | Cyclic Enone | - | High Z-selectivity |
Data sourced from studies on Z-selective cross-metathesis reactions. nih.gov
Directed Aldol Condensation Approaches to α,β-Unsaturated Aldehydes
The aldol condensation is a classic method for forming carbon-carbon bonds and can be adapted to produce α,β-unsaturated aldehydes. wikipedia.orglibretexts.orgorganic-chemistry.org Achieving (Z)-selectivity in the subsequent dehydration step can be challenging. However, by employing directed aldol strategies, one can control the stereochemistry of the initial aldol addition product, which can then influence the geometry of the final unsaturated aldehyde. scribd.comresearchgate.net
The Zimmerman-Traxler model provides a framework for understanding the stereochemical outcome of aldol reactions involving metal enolates. harvard.eduyoutube.com The geometry of the enolate ((Z) or (E)) dictates the relative stereochemistry of the resulting β-hydroxy carbonyl compound (syn or anti). scribd.comharvard.edu By carefully selecting the base and reaction conditions, it is possible to generate the desired enolate geometry. For instance, the use of bulky bases like lithium diisopropylamide (LDA) often favors the formation of (Z)-enolates from certain ketones and esters. youtube.com
Once the β-hydroxy aldehyde is formed, the subsequent elimination of water to form the α,β-unsaturated aldehyde must be controlled to favor the (Z)-isomer. This can sometimes be achieved through substrate control or by using specific reagents for the dehydration step.
Multicomponent Reactions and Domino Sequences
Multicomponent reactions (MCRs) and domino (or cascade) sequences offer an efficient approach to building molecular complexity in a single pot. iupac.orgmdpi.comsemanticscholar.org These strategies can be designed to generate α,β-unsaturated aldehydes with control over the alkene geometry.
One such example is the domino Knoevenagel-hetero-Diels-Alder reaction. iupac.org In this sequence, an aldehyde condenses with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular hetero-Diels-Alder reaction to form a dihydropyran, which can be further transformed to yield functionalized aldehydes. iupac.org The stereochemistry of the final product is often dictated by the stereochemical course of the cycloaddition reaction.
While not always directly yielding (Z)-α,β-unsaturated aldehydes, these complex transformations can provide access to highly functionalized precursors that can be converted to the target structure. mdpi.comnih.gov For example, a domino Michael/alkylation reaction of α,β-unsaturated aldehydes can lead to complex structures that may be further elaborated. researchgate.net
Asymmetric Synthesis of Chiral Methyl-Branched Chains
The 9-methyl group in (Z)-9-Methyldec-2-enal represents a chiral center. The synthesis of such chiral methyl-branched chains requires methods that can control the absolute stereochemistry at a specific position.
Diastereoselective Approaches to Remote Stereocenters
Controlling stereochemistry at a position remote from existing functional groups is a significant synthetic challenge. nih.gov Diastereoselective approaches rely on the influence of a pre-existing chiral center to direct the formation of a new one. nih.gov In the context of synthesizing the chiral methyl-branched chain of this compound, one could envision a strategy starting from a chiral building block and extending the chain.
For instance, a chiral pool synthesis approach could utilize a readily available enantiopure starting material that already contains the methyl-branched stereocenter. sciengine.comsioc-journal.cn The remainder of the carbon chain would then be constructed from this starting material. Alternatively, a substrate-controlled diastereoselective reaction could be employed, where a chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction that forms the methyl-branched center. du.ac.in
Enantioselective Catalysis in Alkyl Chain Elongation
Enantioselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. wikipedia.orgnih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. wikipedia.org
For the synthesis of the chiral methyl-branched chain, several catalytic enantioselective methods could be envisioned. For example, the asymmetric alkylation of a carbonyl compound could be used to introduce the methyl group at the desired position. nih.gov This could involve the use of a chiral catalyst, such as a chiral phosphine (B1218219) ligand in combination with a transition metal, to control the facial selectivity of the alkylation. nih.gov
Another approach is the catalytic asymmetric hydrogenation or reduction of a suitably functionalized precursor. For instance, an α,β-unsaturated ketone could be subjected to asymmetric conjugate addition of a methyl nucleophile, or a ketone could be asymmetrically alkylated. The development of chiral catalysts, including organocatalysts and transition metal complexes, has provided a wide range of tools for such transformations. wikipedia.orgnih.gov
Table 2: Overview of Asymmetric Synthesis Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. | Stereocenter is pre-defined. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Auxiliary is removed after the reaction. |
| Enantioselective Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product. | High efficiency and atom economy. |
Chemo- and Regioselective Functional Group Transformations to the Aldehyde
The construction of the (Z)-alkenal moiety in molecules like this compound requires precise control over chemical reactivity and positional selectivity. A prominent and effective strategy involves the stereoselective reduction of a corresponding alkynal precursor. This approach allows for the establishment of the (Z)-double bond with high fidelity.
One of the most reliable methods for the synthesis of (Z)-alkenes is the partial hydrogenation of alkynes using a poisoned catalyst, commonly known as Lindlar's catalyst. youtube.comresearchgate.net This heterogeneous catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane, thus affording the cis-alkene. youtube.com The syn-addition of hydrogen across the triple bond ensures the formation of the (Z)-geometry.
For the synthesis of an analogue of this compound, a hypothetical synthetic sequence could commence with a suitable chiral building block to install the methyl group at the 9-position. Subsequent elaboration to a terminal alkyne followed by coupling with an appropriate electrophile would furnish the carbon skeleton. Oxidation of a terminal alcohol to the corresponding ynal (an aldehyde conjugated with a carbon-carbon triple bond) would set the stage for the key stereoselective reduction.
Table 1: Comparison of Catalysts for Stereoselective Alkyne Reduction to (Z)-Alkenes
| Catalyst System | Description | Selectivity | Reference |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Heterogeneous catalyst poisoned to reduce activity. | High (Z)-selectivity. | youtube.comresearchgate.net |
| P-2 Nickel Catalyst (Ni(OAc)₂ / NaBH₄ / Ethylenediamine) | A nickel-based catalyst offering an alternative to palladium. | Good (Z)-selectivity. | |
| Electrochemical Pd-catalyzed Reduction | An electrocatalytic hydrogenation method. | High chemo- and stereoselectivity for (Z)-alkenes. rsc.org | rsc.org |
The choice of reducing agent and reaction conditions is critical to prevent isomerization of the newly formed double bond or reduction of the aldehyde functionality. The chemoselectivity of these catalytic systems is a key advantage, as they can selectively reduce the alkyne in the presence of the aldehyde.
Methodologies for Enantiomeric and Geometric Purity Assessment in Synthetic Samples
The verification of stereochemical purity is a critical final step in any asymmetric synthesis. For a chiral molecule like this compound, this involves the determination of both enantiomeric excess (ee) and the ratio of geometric isomers (Z/E).
Enantiomeric Purity Assessment:
The determination of enantiomeric excess typically involves the use of chiral analytical techniques. Chiral Gas Chromatography (GC) is a powerful tool for separating enantiomers. mit.edu This method utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to different retention times and allowing for their quantification. mit.edu
Another widely used method is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govwikipedia.orgnih.gov A chiral derivatizing agent reacts with the enantiomeric mixture to form diastereomers, which have distinct NMR spectra. wikipedia.org The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. For aldehydes, chiral amines are often used as derivatizing agents to form diastereomeric imines, which can be readily analyzed by ¹H NMR.
Table 2: Common Chiral Derivatizing Agents for Aldehydes
| Derivatizing Agent | Resulting Diastereomer | Analytical Method | Reference |
| (R)- or (S)-α-Methylbenzylamine | Imine | ¹H NMR | |
| (R)- or (S)-Phenylglycinol | Oxazolidine | ¹H NMR | |
| Mosher's Acid Chloride (MTPA-Cl) | Ester (after reduction of aldehyde to alcohol) | ¹⁹F NMR, ¹H NMR |
Geometric Purity Assessment:
The ratio of (Z) to (E) isomers is typically determined using chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying geometric isomers. nih.govnih.gov The isomers often exhibit slightly different retention times and can be identified by their mass spectra. The relative peak areas in the chromatogram can be used to quantify the isomeric ratio. youtube.com
NMR spectroscopy is also a valuable tool for determining the geometric configuration of alkenes. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are diagnostic of the double bond geometry. For a (Z)-isomer, the coupling constant is typically smaller (around 10-12 Hz) compared to the corresponding (E)-isomer (around 15-18 Hz).
By employing these advanced synthetic and analytical methodologies, the stereocontrolled synthesis of this compound and its analogues can be achieved with a high degree of confidence in the final product's stereochemical integrity.
Occurrence, Distribution, and Proposed Biosynthetic Pathways of Z 9 Methyldec 2 Enal
Identification in Diverse Biological Samples and Environmental Matrices
An extensive review of scientific databases and research articles yielded no specific instances of (Z)-9-Methyldec-2-enal being identified in the volatile profiles of plants, fungi, or as an exogenous metabolite from microbial and algal communities. Similarly, its presence has not been documented within the flavor and aroma chemistry of various food systems.
Searches for the presence of this compound in the essential oils, fruit volatiles, and general volatile emissions of terrestrial and aquatic plants did not return any specific findings. The scientific literature is rich with characterizations of plant volatiles, which include a wide array of aldehydes, but this particular methyl-branched structure is not mentioned. Likewise, the analysis of fungal volatile organic compounds (VOCs), including those from mushrooms and molds, does not list this compound as an identified metabolite.
Investigations into the metabolic products of diverse microbial and algal communities, including marine bacteria and cyanobacteria, have uncovered a vast range of secondary metabolites. However, this compound has not been identified as a product of these microorganisms in the reviewed literature.
The flavor chemistry of various foods, including cooked meats, dairy products, fruits, and vegetables, is an area of intensive research. While numerous aldehydes, including other methyl-branched aldehydes, are known to contribute to the characteristic aromas of these foods, there is no specific mention of this compound in the available literature on food and flavor analysis.
Elucidation of Putative Biosynthetic Routes for Methyl-Branched Unsaturated Aldehydes
In the absence of direct evidence for the natural occurrence of this compound, its potential biosynthetic pathways can only be hypothesized based on established routes for similar compounds.
The biosynthesis of many aldehydes found in nature originates from the metabolism of fatty acids. Branched-chain aldehydes are often derived from branched-chain fatty acids, which in turn can be synthesized using branched-chain amino acids as primers. For a compound like 9-methyldec-2-enal, a plausible precursor would be a 9-methyl-decanoic acid. The formation of such a branched-chain fatty acid would likely involve the fatty acid synthase (FAS) system utilizing a branched short-chain acyl-CoA primer. Subsequent modification of this fatty acid, such as desaturation and reduction, could lead to the formation of the unsaturated aldehyde. Specifically, the introduction of a double bond at the C2-C3 position and the reduction of the carboxylic acid to an aldehyde are key steps.
Alternative biosynthetic origins for methyl-branched structures can be found in the isoprenoid and polyketide pathways. The isoprenoid pathway builds molecules from five-carbon isoprene (B109036) units, and various rearrangements and modifications can lead to a wide diversity of structures, including aldehydes. However, the specific structure of this compound does not immediately suggest a straightforward origin from common isoprenoid precursors.
The polyketide synthesis pathway, which involves the sequential condensation of small carboxylic acid units, is another major route for the production of diverse natural products. The backbone of a methyl-branched aldehyde could potentially be assembled by a polyketide synthase (PKS) utilizing propionyl-CoA as a building block to introduce methyl branches. Subsequent enzymatic modifications, including reduction and dehydration, would be necessary to yield the final unsaturated aldehyde structure.
Due to the lack of specific research identifying this compound in natural sources, the creation of detailed data tables as requested is not possible at this time. Further primary research is required to isolate and identify this compound from biological or environmental matrices before a comprehensive article on its occurrence and biosynthesis can be written.
Biological and Ecological Significance of Z 9 Methyldec 2 Enal
Roles in Interspecific Chemical Communication and Signaling
Chemical signals are fundamental to the interactions between different species. Molecules like (Z)-9-Methyldec-2-enal can act as information carriers, mediating behaviors that are crucial for survival and reproduction. The following subsections delve into the potential roles of this compound as a semiochemical in insect systems and its involvement in the chemical ecology of aquatic and terrestrial environments.
While a wide array of aldehydes are known to function as pheromones and kairomones in the insect world, specific research directly implicating this compound in such roles is limited. However, the structural characteristics of this molecule are consistent with those of known insect semiochemicals. Aldehydes are a common class of compounds used by insects for communication, including for mate attraction and as aggregation signals.
The Pherobase, a comprehensive database of insect pheromones and semiochemicals, lists numerous unsaturated aldehydes that are active in insect communication. For instance, (E,Z,Z)-2,6,9-Pentadecatrienal is a semiochemical used by species in the Coleoptera order pherobase.com. Similarly, (Z)-2-Hexenal is another example of an unsaturated aldehyde that functions as a semiochemical pherobase.com. The presence of a double bond and an aldehyde functional group in this compound suggests its potential to interact with insect olfactory receptors. Further research is necessary to determine if this specific compound is utilized by any insect species for chemical signaling.
Allelopathy refers to the chemical inhibition of one organism by another, a phenomenon that plays a significant role in structuring ecological communities. Certain classes of chemical compounds, including unsaturated aldehydes, have been identified as having allelopathic properties. For example, polyunsaturated aldehydes produced by marine diatoms can have inhibitory effects on the growth of microzooplankton, thereby influencing aquatic food webs mdpi.com.
Contribution to Organoleptic Properties and Sensory Perception
The sensory characteristics of food and other natural products are largely determined by their profile of volatile organic compounds. Aldehydes, in particular, are known for their potent and diverse aroma profiles. The following sections explore the influence of this compound on aroma and the relationship between its molecular structure and olfactory perception.
The analysis of volatile compounds in food is a complex field, with numerous factors influencing the final aroma profile nih.govmdpi.commdpi.com. It is plausible that this compound could be formed through the degradation of specific fatty acids in certain food matrices. Research into the volatile compounds of embryo rice during storage has shown the generation of a variety of aldehydes, although this compound was not specifically identified nih.gov.
The odor of an aldehyde is influenced by several molecular features, including its carbon chain length, the presence and position of double bonds, and any branching in the carbon chain. Generally, as the carbon chain length of an aldehyde increases, its odor profile can shift from sharp and pungent to more waxy and floral terpenebeltfarms.com. Unsaturated aldehydes often possess powerful and characteristic aromas terpenebeltfarms.com.
The table below summarizes the general odor characteristics of aldehydes based on their structural features, which can be used to infer the potential aroma profile of this compound.
| Structural Feature | General Odor Contribution |
| Aldehyde Functional Group | Reactive, often potent aroma |
| Long Carbon Chain (C10) | Waxy, floral, or citrus notes |
| Unsaturation (C=C bond) | Can impart green, fatty, or powerful notes |
| Methyl Branch | Can introduce malty, nutty, or complex notes |
| (Z)-Configuration | Influences specific spatial arrangement and receptor interaction |
Advanced Analytical Methodologies for Detection, Identification, and Quantification of Z 9 Methyldec 2 Enal
Comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. For complex samples, advanced GC-MS techniques provide the necessary resolution and sensitivity to unequivocally identify and quantify specific isomers like (Z)-9-Methyldec-2-enal.
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of intricate mixtures, offering significantly enhanced separation capabilities compared to traditional one-dimensional GC. gcms.cz This technique employs two columns with different stationary phases connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them rapidly onto the second-dimension column. copernicus.org This process generates a highly structured two-dimensional chromatogram with an increased peak capacity, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-column separation. copernicus.orgmdpi.com
The enhanced resolving power of GC×GC-MS is particularly advantageous for isolating this compound from a complex background of other volatile compounds, including its own isomers. The increased sensitivity, achieved by cryofocusing the analytes in the modulator before their release into the second column, allows for the detection of trace amounts of the target compound. mdpi.com While GC×GC provides superior separation, the complexity of the resulting data requires specialized software for processing and analysis. mdpi.com
Table 1: Comparison of Typical GC-MS and GC×GC-MS Parameters
| Parameter | Conventional GC-MS | GC×GC-MS |
|---|---|---|
| Number of Columns | 1 | 2 (orthogonal phases) |
| Peak Capacity | Low to Moderate (~200-500) | High (~2,000-5,000+) |
| Sensitivity | Good | Excellent (due to cryogenic modulation) |
| Resolution | Good | Excellent (separates many co-eluting peaks) |
| Data Complexity | Moderate | High (requires advanced processing) |
| Typical Application | Routine analysis, simple mixtures | Complex matrices (e.g., food, environmental, metabolomics) |
For unambiguous confirmation of the molecular formula of this compound, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the parent ion and its fragments.
By comparing the experimentally measured accurate mass with the theoretical mass calculated from the chemical formula (C₁₁H₂₀O), HRMS can definitively confirm the identity of this compound, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. This capability is crucial in metabolomics and natural product analysis where novel or unexpected compounds are frequently encountered. researchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O |
| Theoretical Exact Mass | 168.15142 u |
| Typical HRMS Measured Mass | 168.1511 ± 0.0008 u |
| Typical Mass Accuracy | < 5 ppm |
Advanced Sample Preparation and Enrichment Methodologies for Trace Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of trace-level compounds. For a volatile aldehyde like this compound, techniques that can efficiently extract and concentrate the analyte from the sample matrix while minimizing solvent use and potential contamination are preferred.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds. mdpi.comnih.gov The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently transferred to the GC inlet for thermal desorption and analysis.
The efficiency of HS-SPME is dependent on several parameters that must be optimized to achieve maximum sensitivity. mdpi.com
Fiber Coating: The choice of fiber coating is critical. For a broad range of volatile compounds, including aldehydes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) is often selected due to its ability to adsorb molecules across a wide polarity and molecular weight range. nih.govnih.gov
Extraction Temperature and Time: Increasing the temperature generally increases the vapor pressure of the analyte, facilitating its transfer to the headspace. doi.org However, excessively high temperatures can degrade thermally labile compounds. The extraction time must be sufficient to allow equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. mdpi.comnih.gov
Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).
| Salt Addition | 0 - 40% (w/v) | Increases partitioning of analytes into the headspace. mdpi.com |
Stir bar sorptive extraction (SBSE) is another solventless extraction technique that offers exceptionally high enrichment of organic compounds from aqueous matrices. nih.govsigmaaldrich.com SBSE utilizes a magnetic stir bar coated with a thick layer of a sorbent phase, most commonly polydimethylsiloxane (PDMS). nih.gov Compared to the small amount of sorbent on an SPME fiber (typically ~0.5 µL), an SBSE stir bar has a much larger phase volume (50–250 times greater), which results in significantly higher extraction efficiency and lower detection limits. sigmaaldrich.comnih.gov
The extraction is based on the partitioning of the analyte between the sample matrix and the PDMS coating, which is governed by the octanol-water partition coefficient (Kow). nih.govresearchgate.net After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed into a GC-MS system. SBSE is particularly effective for the trace analysis of compounds like this compound in environmental or food samples. sigmaaldrich.com While initially developed for aqueous samples, the technique has also been adapted for headspace sampling. researchgate.net
Other microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), can also be applied, but solvent-free methods like SPME and SBSE are often preferred to minimize sample handling and potential contamination.
Spectroscopic Techniques for Structural Elucidation of Novel Analogues (e.g., NMR, IR)
While GC-MS is excellent for identifying known compounds, the structural elucidation of novel, unknown analogues of this compound requires spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecule's carbon-hydrogen framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the complete structure of an organic molecule. researchgate.net
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the aldehydic proton, the vinylic protons (with a coupling constant indicative of Z-geometry), the protons adjacent to the methyl group, and the various methylene (B1212753) groups in the alkyl chain.
¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between the carbonyl carbon of the aldehyde, the sp² carbons of the double bond, and the sp³ carbons of the alkyl chain.
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure of any new analogue.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.org For this compound, the IR spectrum would be expected to show characteristic absorption bands:
A strong C=O stretching vibration around 1680-1700 cm⁻¹ for the α,β-unsaturated aldehyde.
A C=C stretching vibration around 1640-1660 cm⁻¹.
C-H stretching vibrations for the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹).
C-H stretching and bending vibrations for the alkyl and vinyl groups.
These spectroscopic methods, often used in conjunction with high-resolution mass spectrometry, are essential for the definitive structural elucidation of new compounds related to this compound. unl.edu
Environmental Fate and Atmospheric Chemistry of Z 9 Methyldec 2 Enal
Atmospheric Degradation Pathways of Unsaturated Aldehydes
Unsaturated aldehydes are removed from the atmosphere primarily through reactions with oxidants and photolysis. rsc.orgrsc.org The dominant daytime removal mechanism is reaction with hydroxyl (OH) radicals, while reactions with nitrate (B79036) radicals (NO3) can be significant at night. rsc.orgacs.org Ozonolysis also plays a role in their atmospheric degradation. rsc.org
The reaction of unsaturated aldehydes with ozone is an important atmospheric loss process. rsc.org Ozonolysis of alkenes is known to produce OH radicals, which can influence atmospheric chemistry. rsc.org The rate coefficients for the reaction of ozone with various long-chain unsaturated aldehydes have been determined, showing that the reactivity is influenced by the molecular structure. rsc.orgconicet.gov.ar For instance, the rate coefficients for a series of C7-C9 trans-2-alkenals were found to be in the range of (2.46–2.81) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹.
The mechanism of ozonolysis involves the electrophilic addition of ozone to the carbon-carbon double bond, forming a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate. researchgate.net These Criegee intermediates are highly reactive and can participate in subsequent reactions that contribute to the formation of secondary organic aerosols.
| Compound | Ozone Rate Constant (kO3) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| trans-2-Heptenal | (2.81 ± 0.45) x 10⁻¹⁸ |
| trans-2-Octenal | (2.58 ± 0.42) x 10⁻¹⁸ |
| trans-2-Nonenal | (2.46 ± 0.38) x 10⁻¹⁸ |
| E-2-Hexenal | (3.0 ± 0.3) x 10⁻¹⁸ |
| E-2-Pentenal | (3.4 ± 0.5) x 10⁻¹⁸ |
This table presents experimentally determined rate constants for the gas-phase reaction of ozone with several unsaturated aldehydes, providing insight into the atmospheric reactivity of this class of compounds.
Photolytic degradation can be a significant removal pathway for aldehydes in the atmosphere. pharmaguideline.comwikipedia.org The absorption of ultraviolet radiation can lead to the breakdown of the molecule, a process influenced by the presence of both carbonyl and unsaturated bonds. pharmaguideline.comacs.org For some unsaturated aldehydes, isomerization is a primary process upon irradiation. ubc.ca
| Compound | OH Radical Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Acrolein | ~1.8 x 10⁻¹¹ |
| Crotonaldehyde | ~3.7 x 10⁻¹¹ |
| trans-2-Pentenal | ~4.7 x 10⁻¹¹ |
| trans-2-Hexenal | ~5.6 x 10⁻¹¹ |
| trans-2-Heptenal | ~6.5 x 10⁻¹¹ |
This table displays room-temperature rate constants for the reaction of OH radicals with various unsaturated aldehydes. The data illustrates the high reactivity of these compounds towards the primary daytime atmospheric oxidant.
Biodegradation and Abiotic Transformation in Terrestrial and Aquatic Ecosystems
Once deposited from the atmosphere into terrestrial and aquatic environments, (Z)-9-Methyldec-2-enal is subject to biodegradation and other transformation processes. gnest.org Unsaturated aldehydes are generally expected to be biodegradable. unc.edumdpi.com The primary detoxification pathways in biological systems involve oxidation to the corresponding carboxylic acid, reduction to an alcohol, or conjugation with glutathione. industrialchemicals.gov.au The efficiency of these metabolic pathways can be influenced by the compound's carbon chain length. industrialchemicals.gov.au
In aquatic systems, aldehydes are among the by-products formed from the ozonation of natural organic matter. unc.edu Subsequent biological filtration can effectively remove these aldehydes. unc.edu In unsaturated soils, the biodegradation of organic contaminants is a recognized attenuation process. nih.govnih.gov The rate of biodegradation depends on factors such as contaminant bioavailability and oxygen transfer. nih.gov While specific studies on the abiotic transformation of this compound in these environments are not available, processes such as hydrolysis could potentially occur, although the reactivity of the aldehyde functional group would likely be more significant in biotic transformations.
Formation of Secondary Organic Aerosols (SOA) and Their Atmospheric Impact
The atmospheric oxidation of unsaturated aldehydes is a significant pathway for the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. researchgate.netcaltech.edu The low-volatility products generated from the reactions of these aldehydes with atmospheric oxidants can partition into the aerosol phase. copernicus.orgnih.gov
The formation of SOA from α,β-unsaturated aldehydes is enhanced in the presence of nitrogen oxides (NOx). caltech.educopernicus.org Specifically, high NO₂ concentrations can promote reaction pathways that lead to the formation of aerosol-phase products, such as oligoesters. researchgate.netcopernicus.org The molecular structure of the aldehyde also plays a role, with higher SOA yields observed for α,β-unsaturated aldehydes that have an additional methyl group on the α-carbon. caltech.educopernicus.org Heterogeneous reactions of aldehydes on the surface of existing aerosol particles, which can be acid-catalyzed, are also recognized as a potentially large source of SOA. nih.govresearchgate.net This process can lead to significant increases in aerosol mass, particularly for unsaturated carbonyls. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Stereochemical Influence on Biological Activity and Specificity
Stereochemistry is a critical factor in the activity of many biologically active molecules, including insect pheromones. nih.govbeilstein-journals.org The precise spatial arrangement of atoms determines how well a molecule fits into its biological target, akin to a key fitting into a lock. For a molecule such as (Z)-9-Methyldec-2-enal, two primary stereochemical features dictate its potential biological specificity: the configuration of the double bond (geometric isomerism) and the chirality at the methyl-branched carbon (enantiomerism).
Geometric Isomerism: The designation "(Z)" specifies that the higher-priority groups are on the same side of the carbon-carbon double bond at the C2 position. Its alternative, the (E)-isomer, would have these groups on opposite sides. In the realm of insect olfaction, this subtle difference often has a profound impact. Olfactory receptors are typically highly selective for one geometric isomer. For instance, in the silkworm moth Bombyx mori, the pheromone receptor BmorOR1 responds intensely to the natural (10E,12Z)-isomer of its pheromone, bombykol, but shows very weak or no response to the other three possible geometric isomers. researchgate.net This high degree of selectivity ensures that communication is species-specific. An incorrect isomer may be biologically inactive or, in some cases, even act as an antagonist, inhibiting the response to the correct pheromone. nih.gov
Enantiomeric Specificity: The methyl group at the C9 position creates a chiral center, meaning this compound can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. The biological systems of insects can be remarkably adept at distinguishing between such enantiomers. Field evaluations of the sex pheromone for the apple leafminer moth, for example, demonstrated that males were selectively attracted to the (10S,14S)-isomer of its pheromone component, 10,14-dimethyloctadec-1-ene. researchgate.netresearchgate.net The relationships between enantiomers and activity can vary nih.gov:
One enantiomer is active: Often, only one enantiomer elicits a behavioral response, while the other is inactive.
One enantiomer is inhibitory: In some species, the "wrong" enantiomer can inhibit the biological response to the active one.
Both enantiomers are required: In some cases, a specific ratio of both (R)- and (S)-enantiomers is necessary for full biological activity.
Enantiomers have different functions: In rare instances, each enantiomer can trigger a different response or be active in different sexes of the same species. nih.gov
For this compound, it is highly probable that any potential olfactory receptor would show a distinct preference for either the (R)- or (S)-enantiomer, and that the specific geometry of the (Z)-double bond is crucial for initiating a biological response.
Impact of Alkyl Chain Length and Branching on Receptor Binding and Olfactory Response
Alkyl Chain Length: Studies on various aliphatic aldehydes have shown that olfactory neurons are often tuned to respond optimally to a specific chain length. nih.gov A structure-activity relationship study on the pheromone receptor of the silkworm moth found that elongating the carbon chain of the pheromone analogue rendered the molecule completely inactive, whereas a slightly shortened analogue elicited a response comparable to the natural pheromone. researchgate.net This suggests that the binding pocket of the receptor has a finite size, and molecules that are too long cannot be accommodated. For this compound, with its 10-carbon backbone (excluding the methyl branch), any significant deviation from this length would likely diminish or eliminate its binding affinity to a specific receptor.
The following table illustrates how olfactory detection thresholds in humans for straight-chain aliphatic aldehydes can vary with chain length, with peak sensitivity often occurring for a specific chain length.
| Compound | Carbon Atoms | Odor Detection Threshold (ppb) |
| Propanal | 3 | 2.0 |
| Butanal | 4 | 0.46 |
| Hexanal | 6 | 0.33 |
| Octanal | 8 | 0.17 |
| Nonanal | 9 | 0.53 |
| This table is for illustrative purposes, showing the effect of chain length on olfactory response for a related class of compounds. |
Alkyl Branching: The methyl group at the C9 position of this compound is a critical structural feature. The position of such branching is often vital for species-specific recognition. For example, 4,8-dimethyldecanal (B1216375) is the aggregation pheromone for several Tribolium flour beetle species. beilstein-journals.orgnih.gov The specific positioning of these two methyl groups is essential for its activity. Moving the methyl group of this compound from the C9 position to another location (e.g., C7 or C8) would alter the molecule's shape and likely disrupt the precise interactions required for receptor binding. Straight-chain (unbranched) homologues are often less toxic or biologically active than their branched counterparts in certain contexts. tandfonline.com This indicates that the branch is not merely a structural addition but a key element for biological recognition and effect.
Computational Modeling and QSAR for Predicting Environmental Reactivity and Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of chemicals based on their molecular structure. beilstein-journals.orgresearchgate.net These models are particularly valuable for assessing the potential environmental fate and toxicity of compounds when experimental data is scarce. For a molecule like this compound, which is an α,β-unsaturated aldehyde, QSAR models are well-suited to predict its reactivity.
The key structural feature for the reactivity of α,β-unsaturated aldehydes is the conjugated system formed by the C=C double bond and the C=O of the aldehyde group. This arrangement makes the β-carbon atom electrophilic and susceptible to nucleophilic attack, such as a Michael addition reaction with biological macromolecules like proteins and DNA. This reactivity is the basis for both some biological signaling and potential toxicity. researchgate.netacs.orgnih.gov
QSAR models for this class of compounds typically use a set of calculated molecular descriptors to predict an endpoint, such as aquatic toxicity (LC50) or mutagenicity. nih.govthegoodscentscompany.com Common descriptors include:
Hydrophobicity (log P): The logarithm of the octanol-water partition coefficient, which describes a molecule's tendency to partition into fatty versus aqueous environments. It is a key predictor of bioavailability and baseline toxicity (narcosis).
Electronic Descriptors: These quantify the electronic properties of the molecule. For α,β-unsaturated aldehydes, the electrophilicity index (ω) is particularly relevant, as it quantifies the molecule's ability to accept electrons in a Michael addition reaction. researchgate.net Other descriptors include the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which indicates susceptibility to nucleophilic attack.
Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule, which influence how it fits into a receptor or active site.
A typical linear QSAR equation might take the form: Toxicity (-log LC50) = a(log P) + b(ω) + c where 'a', 'b', and 'c' are constants derived from statistical regression on a set of known chemicals.
The following table provides an example of how experimental toxicity data for α,β-unsaturated aldehydes correlates with the electrophilicity index (ω), a key descriptor in QSAR models for this class of compounds.
| Compound | Toxicity (-log(1/LC50)) | Electrophilicity Index (ω) |
| Acrolein | 2.05 | 2.252 |
| Crotonaldehyde | 1.34 | 2.035 |
| 2-Hexenal | 0.71 | 1.831 |
| 2-Nonenal | 0.25 | 1.774 |
| Data is illustrative of the trend where higher electrophilicity often correlates with higher aquatic toxicity for α,β-unsaturated aldehydes. researchgate.net |
By applying such a QSAR model, one could predict the potential aquatic toxicity of this compound based on its calculated log P and electrophilicity index, providing a valuable preliminary risk assessment without the need for extensive animal testing. acs.org
Future Research Directions and Potential Applications in Chemical Biology and Environmental Science
Chemoecological Applications in Sustainable Pest Management and Ecosystem Monitoring
The structural similarity of (Z)-9-Methyldec-2-enal to known insect pheromones and other semiochemicals suggests its potential for use in sustainable pest management and for monitoring ecosystem health. Insect pheromones are highly specific and effective at low concentrations, making them an environmentally friendly alternative to conventional pesticides. nih.gov
Potential chemoecological applications include:
Pest Management: If this compound is identified as a pheromone for a particular pest species, it could be synthesized and used in various control strategies. Mass trapping and mating disruption are two successful methods that utilize sex pheromones to reduce pest populations without harming non-target organisms. nih.gov The use of such specific natural compounds aligns with the goals of integrated pest management (IPM). nih.gov
Ecosystem Monitoring: Volatile organic compounds (VOCs) released by organisms can serve as indicators of ecological interactions and environmental stress. eanet.asia Monitoring the presence and concentration of this compound in the environment could provide valuable information about the distribution and abundance of the species that produce it, as well as changes in the ecosystem.
Further research in this area would involve behavioral bioassays to determine the specific role of this compound in insect communication and its impact on other organisms within the ecosystem.
Novel Synthetic Strategies for Accessing Complex Methyl-Branched Aldehydes
The development of efficient and stereoselective synthetic routes to complex methyl-branched aldehydes like this compound is crucial for enabling their study and application. While chemical synthesis can be challenging, biotechnological production offers a promising alternative. nih.govfigshare.com
Future research in synthetic strategies could focus on:
Biocatalysis: The use of enzymes, such as carboxylic acid reductases (CARs), can provide a direct and environmentally friendly method for converting methyl-branched fatty acids into their corresponding aldehydes. mdpi.com Researchers have successfully used recombinant CARs for the production of other methyl-branched aldehydes. researchgate.netnih.gov Identifying or engineering enzymes with high specificity for the precursor of this compound could enable its sustainable production.
Metabolic Engineering: Genetically engineering microorganisms to produce specific methyl-branched fatty acids and subsequently convert them to the desired aldehyde is another promising avenue. This approach could involve introducing and optimizing the expression of genes from the biosynthetic pathway of this compound into a suitable microbial host.
These novel synthetic approaches would not only provide access to this compound for research purposes but also pave the way for its larger-scale production for commercial applications.
| Synthesis Strategy | Description | Potential Advantages |
| Biocatalysis | Use of isolated enzymes (e.g., Carboxylic Acid Reductases) to convert precursors into this compound. mdpi.com | High specificity, mild reaction conditions, environmentally friendly. |
| Metabolic Engineering | Modification of microbial hosts to produce this compound through engineered metabolic pathways. | Sustainable production from renewable feedstocks, potential for high yields. |
| Chemoenzymatic Synthesis | Combination of chemical synthesis steps with enzymatic transformations to achieve desired stereochemistry and functionality. | Can overcome limitations of purely chemical or biological routes. |
Development of Advanced Sensors and Detection Platforms for Environmental Monitoring
The ability to detect and quantify volatile organic compounds (VOCs) like this compound in real-time is essential for environmental monitoring and for studying its chemoecological roles. acs.orgnih.govfrancis-press.com The development of advanced sensors and detection platforms tailored for this specific compound presents a significant research opportunity.
Future directions in sensor development include:
Biosensors: Enzyme-based electrochemical biosensors have been developed for the detection of other aldehydes, such as formaldehyde and acetaldehyde. nih.govnih.gov A similar approach could be taken for this compound, utilizing an enzyme that specifically interacts with it. These sensors can offer high sensitivity and selectivity. nih.gov
Nanomaterial-Based Sensors: The use of nanomaterials, such as carbon nanotubes, in sensor fabrication can enhance their performance by providing a high surface area for interaction with the target analyte. nims.go.jp
Miniaturized Mass Spectrometry: The development of portable and unmanned mass spectrometer systems allows for real-time, on-site monitoring of hazardous VOCs in the environment, which could be adapted for the detection of this compound. acs.orgnih.gov
The creation of such advanced detection platforms would enable researchers to monitor the atmospheric concentration of this compound, track its release from biological sources, and better understand its fate and transport in the environment. signal-group.com
| Sensor Type | Principle of Detection | Key Features |
| Electrochemical Biosensors | Enzymatic reaction with the aldehyde produces a measurable electrical signal. nih.govnih.gov | High sensitivity and selectivity. |
| Nanomaterial-Based Sensors | Change in electrical resistance of nanomaterials upon adsorption of the aldehyde. nims.go.jp | Low cost, small size. |
| Miniaturized Mass Spectrometry | Ionization of the aldehyde and detection based on its mass-to-charge ratio. acs.orgnih.gov | Real-time and online monitoring, high accuracy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
